molecular formula C15H13BrFN3O2 B2656411 2-bromo-N-[(3-acetamidophenyl)methyl]-5-fluoropyridine-4-carboxamide CAS No. 1445725-74-5

2-bromo-N-[(3-acetamidophenyl)methyl]-5-fluoropyridine-4-carboxamide

Katalognummer B2656411
CAS-Nummer: 1445725-74-5
Molekulargewicht: 366.19
InChI-Schlüssel: ZJYWZJLRJFQVLA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-bromo-N-[(3-acetamidophenyl)methyl]-5-fluoropyridine-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BAFPC and has a molecular formula of C16H14BrFN2O2.

Wirkmechanismus

The mechanism of action of BAFPC is not fully understood. However, it is believed to act as an inhibitor of protein kinase C theta, which plays a crucial role in the regulation of immune responses. By inhibiting this enzyme, BAFPC may help to modulate immune responses and reduce inflammation. Additionally, BAFPC has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects
BAFPC has been found to have various biochemical and physiological effects. In vitro studies have shown that BAFPC inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In vivo studies have also shown that BAFPC inhibits the growth of tumors in animal models. Additionally, BAFPC has been found to modulate immune responses by inhibiting protein kinase C theta, which plays a crucial role in the regulation of immune responses.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of BAFPC is that it has shown potential as a novel drug candidate for the treatment of various diseases. Additionally, BAFPC has been found to have low toxicity in animal models, making it a potentially safe drug candidate. However, one of the limitations of BAFPC is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Zukünftige Richtungen

There are several future directions for the study of BAFPC. One possible direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to explore its potential as a chemotherapeutic agent for the treatment of various cancers. Additionally, BAFPC could be studied for its potential in the treatment of inflammatory disorders such as rheumatoid arthritis. Finally, future studies could investigate the pharmacokinetics and pharmacodynamics of BAFPC to determine its optimal dosage and administration route.

Synthesemethoden

The synthesis of BAFPC involves the reaction of 2-bromo-5-fluoropyridine-4-carboxamide with 3-acetamidobenzyl bromide in the presence of a base such as potassium carbonate. The resulting compound is then purified using column chromatography to obtain BAFPC in high purity.

Wissenschaftliche Forschungsanwendungen

BAFPC has shown potential in various scientific research applications, including medicinal chemistry, drug discovery, and cancer research. In medicinal chemistry, BAFPC has been studied as a potential inhibitor of protein kinase C theta, an enzyme that plays a crucial role in the regulation of immune responses. In drug discovery, BAFPC has been screened for its potential as a novel drug candidate for the treatment of various diseases such as cancer and inflammatory disorders. In cancer research, BAFPC has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential chemotherapeutic agent.

Eigenschaften

IUPAC Name

N-[(3-acetamidophenyl)methyl]-2-bromo-5-fluoropyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrFN3O2/c1-9(21)20-11-4-2-3-10(5-11)7-19-15(22)12-6-14(16)18-8-13(12)17/h2-6,8H,7H2,1H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJYWZJLRJFQVLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)CNC(=O)C2=CC(=NC=C2F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-[(3-acetamidophenyl)methyl]-5-fluoropyridine-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.